(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1344958-96-8
VCID: VC2781150
InChI: InChI=1S/C11H12FN3/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15/h2-8H,13H2,1H3/t8-/m1/s1
SMILES: CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

CAS No.: 1344958-96-8

Cat. No.: VC2781150

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine - 1344958-96-8

Specification

CAS No. 1344958-96-8
Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name (1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine
Standard InChI InChI=1S/C11H12FN3/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15/h2-8H,13H2,1H3/t8-/m1/s1
Standard InChI Key MJZHEFWTFQBKHO-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N
SMILES CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N
Canonical SMILES CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N

Introduction

Chemical Identity and Structural Characteristics

(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine belongs to the class of chiral primary amines containing heterocyclic substituents. The compound has a defined absolute configuration with the R stereochemistry at the chiral center. This configuration is critical for its potential biological activities and interactions with chiral receptors or enzymes in biological systems.

Basic Identification Data

ParameterInformation
CAS Number1031699-69-0
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.23 g/mol
Synonyms(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine, 1344958-96-8
SMILESCC@@HN

The molecular structure contains several key functional groups including a primary amine, a fluorine substituent, and a pyrazole ring attached to a phenyl core, creating a complex spatial arrangement with specific electronic properties .

Structural Analysis

Molecular Structure

The compound features a central phenyl ring with three substituents: a fluorine atom at position 3, a pyrazol-1-yl group at position 4, and a (1R)-1-aminoethyl group. The presence of these three different substituents around the phenyl ring creates a unique electronic distribution that influences the compound's chemical behavior and reactivity.

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) connects to the phenyl ring through a nitrogen-carbon bond, creating a characteristic N-aryl linkage that contributes to the compound's conformational properties. This structural arrangement results in a non-planar conformation due to steric interactions between the pyrazole and the neighboring fluorine atom .

Stereochemistry

The absolute stereochemistry at the chiral center is R, which differentiates this compound from its S enantiomer. The chiral center is located at the carbon bearing the amino group and methyl substituent. The specific R configuration plays a crucial role in any potential biological activity, as biological systems often respond differently to different enantiomers of the same compound .

Physical and Chemical Properties

Physical Properties

Based on structural similarities to related compounds, (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is expected to be a solid at room temperature. The compound's physical properties can be extrapolated from similar structures:

PropertyExpected Value
Physical StateSolid
XLogP3-AAApproximately 1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass205.10153 Da

These values indicate moderate lipophilicity and hydrogen bonding capability, which influence the compound's solubility and membrane permeability .

Chemical Properties

As a primary amine, (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is expected to exhibit typical amine reactivity. The compound contains multiple functional groups that can participate in various chemical reactions:

  • The primary amine group can undergo nucleophilic substitution, acylation, and condensation reactions

  • The pyrazole ring can participate in electrophilic aromatic substitution reactions, though with reduced reactivity compared to benzene

  • The fluorine substituent affects the electronic distribution in the aromatic ring, potentially influencing reactivity at other positions

The compound likely shows basic properties due to the amine group, with the basicity somewhat modulated by the electron-withdrawing effects of the fluorine atom and the pyrazole ring .

Synthesis and Preparation

Related Synthetic Procedures

The synthesis of similar compounds has been documented. For example, the preparation of 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves several controlled reactions where careful attention to temperature, solvent choice, and reaction time is necessary to ensure high yields and purity.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Structural Relationships and Comparisons

Comparison with S-Enantiomer

  • Optical rotation (equal magnitude but opposite sign)

  • Interactions with chiral environments, including biological receptors and enzymes

  • Chromatographic behavior on chiral stationary phases

The hydrochloride salt of the S-enantiomer has been identified with CAS number 1807941-00-9, indicating its specific preparation and characterization .

Related Compounds

Several structurally related compounds have been identified in the chemical literature:

CompoundCAS NumberStructural Difference
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol1344920-32-6Hydroxyl group instead of amine
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine28416076S configuration at chiral center
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine-Additional methyl group on pyrazole
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline209960-27-0Imidazole instead of pyrazole, different amine position

These structural relationships provide insights into the chemical space surrounding the title compound and potential structure-activity relationships in biological systems .

Applications in Research and Development

Synthetic Applications

As a chiral building block, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. The presence of the primary amine group provides a versatile handle for further functionalization through various reactions:

  • Amide formation

  • Reductive amination

  • Urea or carbamate synthesis

  • Sulfonamide formation

The controlled manipulation of these functional groups allows for the construction of diverse chemical libraries for drug discovery and development .

Analytical Methods and Characterization

Spectroscopic Characterization

For the complete characterization of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, several analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon environments

    • ¹⁹F NMR for fluorine analysis

  • Mass Spectrometry:

    • Expected molecular ion at m/z 205.10

    • Characteristic fragmentation patterns

  • Infrared Spectroscopy:

    • Characteristic N-H stretching bands

    • Aromatic C-H and C=C stretching bands

    • C-F stretching band

Chirality Determination

The absolute configuration of the compound can be determined by:

  • X-ray crystallography of suitable crystals

  • Circular dichroism spectroscopy

  • Comparison with reference standards

  • Chiral HPLC analysis against known standards

These methods ensure the correct assignment of the R configuration at the stereogenic center .

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